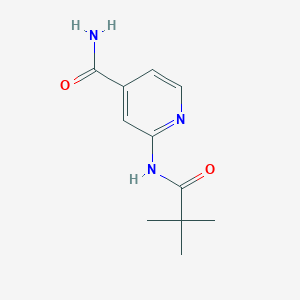

(S)-1-Boc-2-ethyl-piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in various studies. For instance, a straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid was reported, starting from L- or D-serine and ethyl glyoxylate . This synthesis was part of a study on peptidomimetics, which are compounds mimicking peptides. Another study described the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a multi-step process including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% . Additionally, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst .

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been characterized using various spectroscopic techniques. In the case of the 1,4-piperazine-2,5-dione, single-crystal X-ray analysis was used to determine polymorphic crystalline forms, which exhibited different hydrogen-bonding networks . The structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and ^1H-NMR spectroscopy . Similarly, the novel piperazine derivatives synthesized in another study were characterized by IR, ^1H and ^13C NMR, and mass spectral studies .

Chemical Reactions Analysis

The chemical behavior of piperazine derivatives in reactions has been studied, with piperazine itself being used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium . This process was noted for its simplicity, short reaction times, high yields, and the recyclability of the catalyst. The study also suggested a rational mechanism for the synthesis, supported by GC-Mass analysis of trapped intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the polymorphic forms of 1,4-piperazine-2,5-dione showed different hydrogen-bonding networks, which can affect their solubility and stability . The solvation and association of these compounds in solution were studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, with association constants extracted from the NMR data . The physical properties such as yield and the influence of various factors on the synthesis process were discussed for 1-(2,3-dichlorophenyl)piperazine .

Aplicaciones Científicas De Investigación

-

Low-Valent Compounds with Heavy Group-14 Elements : These compounds have received significant attention in several fields of chemistry due to their unique electronic properties. They have shown applications in various areas such as organic transformations, small molecule activation, and materials .

-

Wavefunction Matching in Quantum Physics : A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics. This approach has applications in fields such as nuclear physics, enabling theoretical calculations of atomic nuclei that were previously not possible .

-

Impeller Design : Although not directly related to “(S)-1-Boc-2-ethyl-piperazine”, impellers are rotating components designed to transfer energy from the motor to the fluid. A good impeller design ensures optimal fluid dynamics, minimizes energy losses, and contributes to the efficiency of the machine .

-

Low-Valent Compounds with Heavy Group-14 Elements : These compounds have received significant attention in several fields of chemistry due to their unique electronic properties. They have shown applications in various areas such as organic transformations, small molecule activation, and materials .

-

Wavefunction Matching in Quantum Physics : A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics. This approach has applications in fields such as nuclear physics, enabling theoretical calculations of atomic nuclei that were previously not possible .

-

Impeller Design : Although not directly related to “(S)-1-Boc-2-ethyl-piperazine”, impellers are rotating components designed to transfer energy from the motor to the fluid. A good impeller design ensures optimal fluid dynamics, minimizes energy losses, and contributes to the efficiency of the machine .

Propiedades

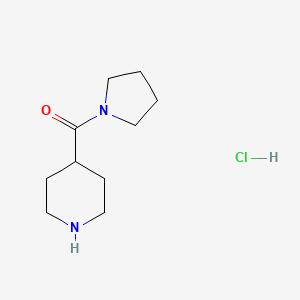

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590521 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-2-ethyl-piperazine | |

CAS RN |

325145-35-5 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Ethylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)